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molecular formula C9H5ClN2O B1305866 Quinoxaline-6-carbonyl chloride CAS No. 258503-93-4

Quinoxaline-6-carbonyl chloride

Cat. No. B1305866
M. Wt: 192.6 g/mol
InChI Key: UTEQROVYZDJSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06906089B2

Procedure details

A stirred solution of 2,6-lutidine (1.4 g, 13 mmole) in dry THF (100 ml) at −60° C. under Ar was treated dropwise with a solution of BuLi in hexane (2.5 M, 5.2 ml, 13 mmole). After 30 mins a solution of Et2AlCl in hexane (14 ml, 14 mmole) was added dropwise and the solution warmed to 20° C. After a further 30 mins the solution was cooled to −50° C. and transferred via canula to a stirred solution of quinoxaline-6-carbonyl chloride (2.0 g, 10.3 mmole) in THF (100 ml) at −60° C. Stirring was continued for 20 min and the solution quenched with sat. aq. NH4Cl solution and warmed to 20° C. The mixture was filtered through Kieselguhr and the filtrate worked up as normal (EtOAc, water, Na2SO4). Filtration through silica eluting with EtOAc gave the product as a yellow solid (1.65 g, 51%). m/z [ESMS]: 264 [M+H]+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]([CH3:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[Li]CCCC.CCCCCC.[Al](Cl)(CC)CC.[N:26]1[C:35]2[C:30](=[CH:31][C:32]([C:36](Cl)=[O:37])=[CH:33][CH:34]=2)[N:29]=[CH:28][CH:27]=1>C1COCC1>[CH3:7][C:6]1[N:1]=[C:2]([CH2:8][C:36]([C:32]2[CH:31]=[C:30]3[C:35](=[CH:34][CH:33]=2)[N:26]=[CH:27][CH:28]=[N:29]3)=[O:37])[CH:3]=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5.2 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al](CC)(CC)Cl
Name
Quantity
14 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
N1=CC=NC2=CC(=CC=C12)C(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a further 30 mins the solution was cooled to −50° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solution quenched with sat. aq. NH4Cl solution
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 20° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Kieselguhr
FILTRATION
Type
FILTRATION
Details
Filtration through silica eluting with EtOAc

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=CC=CC(=N1)CC(=O)C=1C=C2N=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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